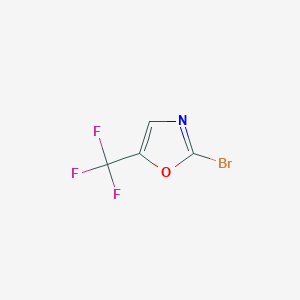

2-Bromo-5-(trifluoromethyl)oxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Bromo-5-(trifluoromethyl)oxazole is an organic compound with the molecular formula C4HBrF3NO. It belongs to the class of oxazole derivatives, which are known for their diverse applications in various fields of research and industry due to their unique physical and chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(trifluoromethyl)oxazole typically involves the cyclization of β-hydroxy amides to oxazolines using reagents such as DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor . These reagents enable a mild and highly efficient cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the use of robust and scalable synthetic routes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions is common in industrial settings to achieve efficient production.

化学反応の分析

Hydrolysis to Carboxylic Acid Derivatives

The bromine substituent at position 2 can be displaced under basic conditions to yield carboxylic acid derivatives. For example:

-

Reaction : Hydrolysis of ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate with aqueous LiOH in THF/H<sub>2</sub>O at 0°C for 3 hours produces 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylic acid (88% yield) .

-

Mechanism : Nucleophilic substitution (S<sub>N</sub>2) at the bromine site, followed by ester hydrolysis.

| Starting Material | Conditions | Product | Yield |

|---|---|---|---|

| Ethyl ester derivative | LiOH, THF/H<sub>2</sub>O, 0°C | Carboxylic acid | 88% |

Cross-Coupling Reactions

The bromine atom facilitates palladium-catalyzed cross-couplings, enabling diversification of the oxazole core.

Suzuki-Miyaura Coupling

-

Example : Reaction with arylboronic acids in the presence of Pd(PPh<sub>3</sub>)<sub>4</sub> and K<sub>2</sub>CO<sub>3</sub> in DMF yields biaryl-substituted oxazoles .

Sonogashira Coupling

-

Example : Coupling with terminal alkynes (e.g., phenylacetylene) using PdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub> and CuI in DMF/Et<sub>3</sub>N produces alkynylated oxazoles .

Cyclocondensation Reactions

The brominated oxazole participates in [3+3] cyclocondensation with fluorinated alkynes to form fused heterocycles.

-

Reaction : Treatment with ethyl 4,4,4-trifluorobutynoate in MeOH at 70°C yields fluorinated oxazolo[3,2-a]pyrimidin-7-ones (61–88% yield) .

-

Mechanism : Cyclization via nucleophilic attack of the oxazole nitrogen on the activated alkyne, followed by lactamization.

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| 2-Bromo-5-(trifluoromethyl)oxazole + trifluorobutynoate | MeOH, 70°C | Oxazolo[3,2-a]pyrimidin-7-one | 61–88% |

Halogen Exchange Reactions

The bromine atom can undergo halogen exchange under catalytic conditions.

-

Example : Reaction with CuBr in DMF replaces bromine with other halogens (e.g., chlorine or iodine) .

Synthetic Optimization

Reaction conditions significantly impact yields:

-

Solvent Effects : Methanol maximizes yields in cyclocondensation (88% vs. 50% in H<sub>2</sub>O) .

-

Catalyst Screening : AgOAc and Cu(OAc)<sub>2</sub> underperform compared to solvent-only conditions .

This compound’s reactivity profile highlights its utility in synthesizing fluorinated heterocycles and bioactive molecules. Future research should explore its use in photoaffinity labeling and targeted drug delivery.

科学的研究の応用

Medicinal Chemistry

The compound is primarily studied for its medicinal properties, particularly in the development of new therapeutic agents. Research indicates that derivatives of oxazole, including 2-Bromo-5-(trifluoromethyl)oxazole, exhibit significant biological activities such as:

- Antimicrobial Activity : Studies have shown that compounds with oxazole moieties can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism typically involves disruption of bacterial cell wall synthesis.

- Anticancer Properties : Research has highlighted the potential of this compound in oncology. For instance, it has been reported to induce cell cycle arrest in human breast cancer cells (MCF-7) with low IC50 values, indicating effectiveness in disrupting cancer cell proliferation pathways.

- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to modulate inflammatory pathways, suggesting that this compound could act as an agonist for receptors involved in inflammatory diseases.

Drug Design and Development

The unique structure of this compound allows for specific interactions with biological macromolecules such as proteins and nucleic acids. Molecular docking studies indicate that it can bind effectively to target sites on proteins implicated in disease pathways, making it a valuable candidate for drug design.

Comparative Studies

Comparative analyses with structurally similar compounds reveal insights into how variations affect biological activity. The following table summarizes key structural features and their associated biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-(4-Trifluoromethylphenyl)-oxazole | Trifluoromethyl group on different phenyl position | Antimicrobial activity |

| 2-Bromo-4-methyl-5-phenyloxazole | Methyl group instead of trifluoromethyl | Anti-inflammatory properties |

| 5-(3-Chlorophenyl)-2-methyloxazole | Chlorine substitution | Anticancer activity |

This comparative analysis highlights how the presence of bromine and trifluoromethyl substitutions in this compound contributes to its distinct properties compared to similar compounds.

Antibacterial Efficacy

A study focusing on oxazole derivatives demonstrated that those containing trifluoromethyl groups exhibited enhanced antibacterial activity against resistant bacterial strains. The inhibition mechanism was linked to the disruption of bacterial cell wall synthesis, confirming the compound's potential as an antimicrobial agent.

Cancer Cell Proliferation

Research into the anticancer effects revealed that derivatives like this compound can induce significant cell cycle arrest in MCF-7 cells. The observed IC50 values suggest that these compounds could serve as effective agents in cancer treatment strategies.

Synergistic Effects

Investigations into combinations of this compound with established chemotherapeutic agents showed promising synergistic effects, enhancing overall efficacy against cancer cells. This suggests potential applications in combination therapy protocols.

作用機序

The mechanism of action of 2-Bromo-5-(trifluoromethyl)oxazole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to participate in various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. The exact molecular targets and pathways involved depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

Some compounds similar to 2-Bromo-5-(trifluoromethyl)oxazole include:

Uniqueness

This compound is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable for various applications in research and industry.

生物活性

2-Bromo-5-(trifluoromethyl)oxazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a bromine atom at the 2-position and a trifluoromethyl group at the 5-position, which significantly influences its chemical properties and biological interactions.

- Molecular Formula : C_5H_2BrF_3N_2O

- Molecular Weight : Approximately 288.02 g/mol

- Structure : The oxazole ring system is crucial for its biological activity, with the trifluoromethyl group enhancing lipophilicity and potentially improving membrane permeability.

Antimicrobial Properties

Research indicates that compounds containing oxazole rings, including this compound, exhibit diverse pharmacological properties such as antibacterial, antifungal, and anticancer activities. The presence of the trifluoromethyl group may enhance these activities by increasing bioavailability and interaction with biological targets.

- Antibacterial Activity : A study evaluated various oxazole derivatives against bacterial strains. The results showed that certain derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

| Compound | MIC (µg/ml) against S. aureus | MIC (µg/ml) against E. coli |

|---|---|---|

| 15 | 20 | 17 |

| 16 | 18 | 15 |

| Amoxicillin | 30 | 27 |

Antifungal Activity

The antifungal properties of oxazole derivatives have also been noted, with compounds demonstrating activity against various fungal strains including Candida albicans and Aspergillus niger. For instance, certain substituted oxazoles showed minimum inhibitory concentrations (MIC) in the range of 1.6 to 3.2 µg/ml against these pathogens .

| Compound | MIC (µg/ml) against C. albicans | MIC (µg/ml) against A. niger |

|---|---|---|

| 11 | 1.6 | 1.6 |

| 12 | 0.8 | 0.8 |

Anticancer Activity

The anticancer potential of oxazole derivatives is another area of interest. Compounds similar to this compound have been shown to interact with proteins involved in cancer pathways, leading to significant therapeutic effects in vitro. Specific studies have indicated that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of key signaling pathways .

The mechanism through which this compound exerts its biological effects is not fully elucidated but is believed to involve:

- Binding Affinities : Interaction with specific proteins or enzymes that are crucial in disease pathways.

- Lipophilicity : The trifluoromethyl group enhances the compound's ability to permeate cell membranes, facilitating its access to intracellular targets.

Case Studies and Research Findings

- In Vitro Studies : Various studies have evaluated the biological activity of oxazole derivatives using different assays, including those measuring cytotoxicity against cancer cell lines and antimicrobial susceptibility testing.

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications on the oxazole ring can lead to significant changes in biological activity, highlighting the importance of structural features in drug design .

- Comparative Analysis : Similar compounds such as 3-Bromo-5-methyl-4,5-dihydro-1,2-oxazole have been analyzed for their reactivity and biological potential, providing insights into how structural variations affect pharmacological properties.

特性

IUPAC Name |

2-bromo-5-(trifluoromethyl)-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrF3NO/c5-3-9-1-2(10-3)4(6,7)8/h1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVPQJBBCKLIRQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=N1)Br)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。